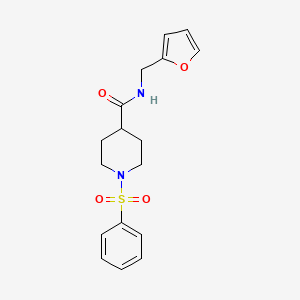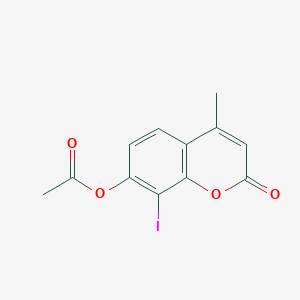
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as FMPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPD is a piperidine-based compound that has been synthesized through various methods, each with its own advantages and limitations.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on various molecular targets in cells. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in various cellular processes. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has also been shown to modulate the activity of ion channels and receptors in cells, which may contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in cells. In neurodegenerative diseases, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to disease progression. In cancer cells, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its stability and solubility in various solvents. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is also relatively easy to synthesize and has a high yield. However, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has some limitations, including its low potency and selectivity for certain molecular targets. Additionally, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide may have off-target effects that need to be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for research on N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide. One direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to study its anticancer effects and develop N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide-based drugs for cancer treatment. Additionally, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can be used as a scaffold for the development of new drugs with improved pharmacological properties. Finally, further studies are needed to fully understand the mechanism of action of N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide and its potential molecular targets.
Conclusion
In conclusion, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is a promising chemical compound that has potential applications in various fields, including neuroscience, cancer research, and drug discovery. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. Although N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has some limitations, it has several advantages for lab experiments and has several future directions for research.
Métodos De Síntesis
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can be synthesized through various methods, including the reaction of 2-furylmethylamine with piperidine-4-carboxylic acid, followed by sulfonylation with phenylsulfonyl chloride. Another method involves the reaction of 2-furylmethylamine with piperidine-4-carboxylic acid chloride, followed by sulfonylation with phenylsulfonyl chloride. Both methods have been successful in synthesizing N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, with the latter method being more efficient.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells and may be a potential anticancer agent. In drug discovery, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-17(18-13-15-5-4-12-23-15)14-8-10-19(11-9-14)24(21,22)16-6-2-1-3-7-16/h1-7,12,14H,8-11,13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNIAWGJXKSQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Furan-2-ylmethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5888045.png)
![4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B5888046.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)
![1-(2-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5888075.png)
![1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5888092.png)
![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)
![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)

![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)